molecular formula C14H26N2O4 B1462645 2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid CAS No. 1496519-32-4

2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid

Cat. No. B1462645
M. Wt: 286.37 g/mol
InChI Key: MDMLGSQUWBLTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid, also known as DMAHPA, is a compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. It is also known by its IUPAC name N-{2-[(2,2-dimethylpropanoyl)amino]propanoyl}norleucine .


Molecular Structure Analysis

The InChI code for 2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid is 1S/C14H26N2O4/c1-6-7-8-10(12(18)19)16-11(17)9(2)15-13(20)14(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,20)(H,16,17)(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Antioxidant Potential and Biological Effects

  • A telluroamino acid derivative exhibited significant antioxidant activity, demonstrating glutathione peroxidase-like activity, highlighting its potential for research in oxidative stress and antioxidant mechanisms. However, its in vivo genotoxic and mutagenic effects necessitate further investigation to understand its antioxidant and toxicological effects thoroughly (Meinerz et al., 2010).

Anticancer Activity

  • Research on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides has shown promising anticancer activity against human HCT-116 and MCF-7 cell lines. This underscores the potential of complex amino acid derivatives in developing novel anticancer agents (El Rayes et al., 2019).

Corrosion Inhibition

  • Schiff's bases derived from lysine and aromatic aldehydes have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency. This application is relevant for materials science and engineering, offering a pathway to environmentally friendly corrosion inhibitors (Gupta et al., 2016).

Food Contact Material Safety

  • The safety evaluation of 1,3,5-tris(2,2-dimethylpropanamido)benzene for use in food contact materials has been conducted, with findings indicating no safety concern for consumers. This highlights the importance of such compounds in the food industry, particularly in packaging and material science (Flavourings, 2013).

Synthesis and Process Optimization

  • Studies have explored the synthesis and properties of various derivatives, including Schiff bases and metal complexes, for applications in synthesis methodologies, corrosion inhibition, and potentially as ligands in coordination chemistry. For instance, Schiff bases derived from lysine have shown notable efficacy as corrosion inhibitors, presenting practical applications in materials science and industrial chemistry (Buvailo et al., 2012).

properties

IUPAC Name

2-[2-(2,2-dimethylpropanoylamino)propanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-6-7-8-10(12(18)19)16-11(17)9(2)15-13(20)14(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,20)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLGSQUWBLTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid
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2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid

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